

Nvs-pak1-1: A Comprehensive Selectivity Profile

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Compound of Interest

Compound Name: *Nvs-pak1-1*

Cat. No.: *B15605385*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **Nvs-pak1-1**, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). Allosteric inhibitors like **Nvs-pak1-1** offer the potential for exquisite selectivity across the kinome, a critical attribute for therapeutic candidates. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity and Potency

Nvs-pak1-1 demonstrates remarkable selectivity for PAK1 over other kinases, including other PAK isoforms. The following tables summarize the key potency and selectivity metrics determined through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

Target	Assay Type	Parameter	Value (nM)	Fold Selectivity (vs. PAK1)
Dephosphorylated PAK1	Caliper Assay	IC50	5	-
Phosphorylated PAK1	Caliper Assay	IC50	6	-
PAK1	KINOMEScan	Kd	7	-
Dephosphorylated PAK2	Caliper Assay	IC50	270	54
Phosphorylated PAK2	Caliper Assay	IC50	720	120
PAK2	KINOMEScan	Kd	400	>57

Data sourced from multiple studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Kinome-wide Selectivity

Assay Platform	Number of Kinases Screened	Concentration	Selectivity Score (S10)
KINOMEScan™	442	10 μM	0.003

The S10 score represents the number of kinases inhibited at a certain threshold divided by the total number of kinases tested, with a lower score indicating higher selectivity.[\[2\]](#)

Table 3: Cellular Activity

Cell Line	Assay	Parameter	Value (μM)
Su86.86 (Pancreatic Carcinoma)	PAK1 Autophosphorylation (S144) Inhibition	IC50	0.25
Su86.86 (with PAK2 shRNA)	MEK S289 Phosphorylation Inhibition	IC50	0.21
Su86.86	Proliferation Inhibition	IC50	>2
Su86.86 (with PAK2 shRNA)	Proliferation Inhibition	IC50	0.21
MS02 (Murine Schwannoma)	Proliferation Inhibition	IC50	4.7
HEI-193 (Human Schwannoma)	Proliferation Inhibition	IC50	6.2

These cellular assays demonstrate that **Nvs-pak1-1** is a potent inhibitor of PAK1 in a cellular context.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Off-Target Profile:

Nvs-pak1-1 exhibits a clean off-target profile. When screened against a panel of 53 proteases, 22 receptors, and 28 bromodomains at a concentration of 10 μM , no significant cross-reactivity was observed.[\[2\]](#) The most potent activity against a receptor was 13 μM for H1 and M1 receptors.[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies employed to generate the selectivity and potency data for **Nvs-pak1-1**.

Biochemical Kinase Inhibition Assay (Caliper Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a kinase.

- Assay Principle: A microfluidic mobility shift assay is used to measure the phosphorylation of a substrate peptide by the kinase.
- Procedure:
 - 50 nL of **Nvs-pak1-1** solution in 90% DMSO is dispensed into a 384-well microtiter plate in an 8-point dose-response format.[1]
 - 4.5 μ L of the enzyme solution (PAK1 or PAK2) is added to each well.[1]
 - The plate is pre-incubated for 60 minutes at 30°C.[1]
 - 4.5 μ L of a solution containing the peptide substrate and ATP is added to initiate the kinase reaction.[1]
 - The reaction proceeds for 60 minutes at 30°C.[1]
 - The reaction is terminated by the addition of 16 μ L of a stop solution.[1]
 - The plate is read on a Caliper LC3000 workstation to measure the amount of phosphorylated and unphosphorylated substrate.[1]
 - IC50 values are determined from the percent inhibition at various compound concentrations using non-linear regression analysis.[1]

Kinome-wide Binding Assay (KINOMEscan™)

This competition binding assay assesses the interaction of a test compound with a large panel of kinases.

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.
- Procedure:
 - **Nvs-pak1-1** was screened at a concentration of 10 μ M against a panel of 442 kinases.[2]

- The interaction between **Nvs-pak1-1** and each kinase is measured.
- The results are used to calculate a selectivity score (S10), which provides a quantitative measure of the compound's selectivity.[5]

Cellular Autophosphorylation and Substrate Phosphorylation Assays

These assays measure the ability of **Nvs-pak1-1** to inhibit PAK1 activity within a cellular environment.

- Cell Line: The pancreatic duct carcinoma cell line Su86.86, which expresses high levels of PAK1 and PAK2, is commonly used.[2]
- Procedure:
 - Su86.86 cells are treated with varying concentrations of **Nvs-pak1-1**.
 - Following treatment, cell lysates are prepared.
 - Western blotting is performed to detect the phosphorylation status of PAK1 at Serine 144 (autophosphorylation) and a downstream substrate, MEK1, at Serine 289.[2]
 - In some experiments, PAK2 expression is knocked down using shRNA to isolate the effects of PAK1 inhibition.[1][3][4]

Cell Proliferation Assay

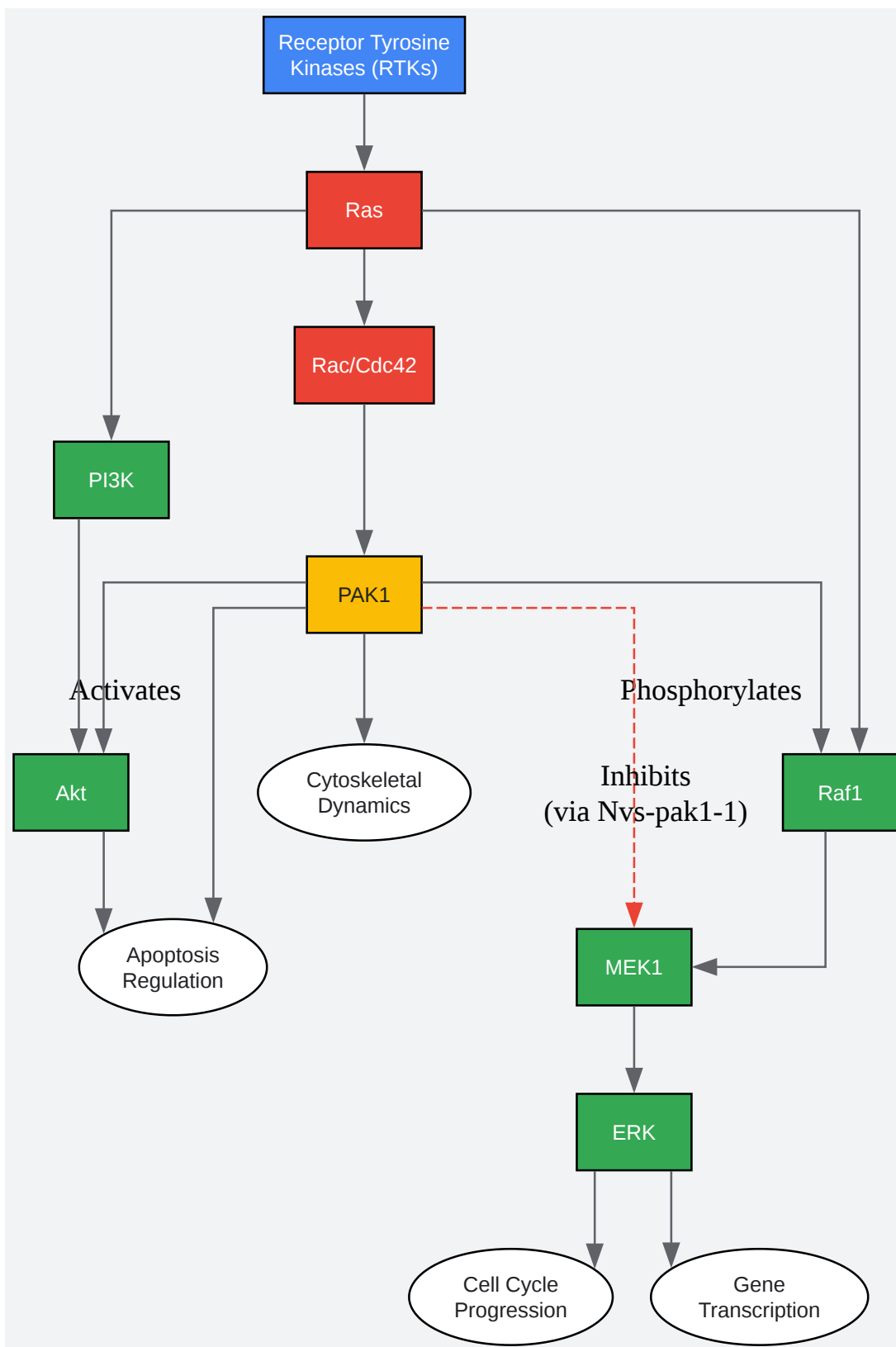
This assay determines the effect of **Nvs-pak1-1** on the growth of cancer cell lines.

- Cell Lines: Su86.86, MS02, and HEI-193 cell lines have been used.[1][6][7]
- Procedure:
 - Cells are seeded in 96-well plates and treated with a range of **Nvs-pak1-1** concentrations for a specified period (e.g., 5 days or 72 hours).[2][7]
 - Cell viability is assessed using a standard method such as the CellTiter-Glo assay.[7]

- IC50 values for proliferation inhibition are calculated from the dose-response curves.[\[6\]](#)[\[7\]](#)

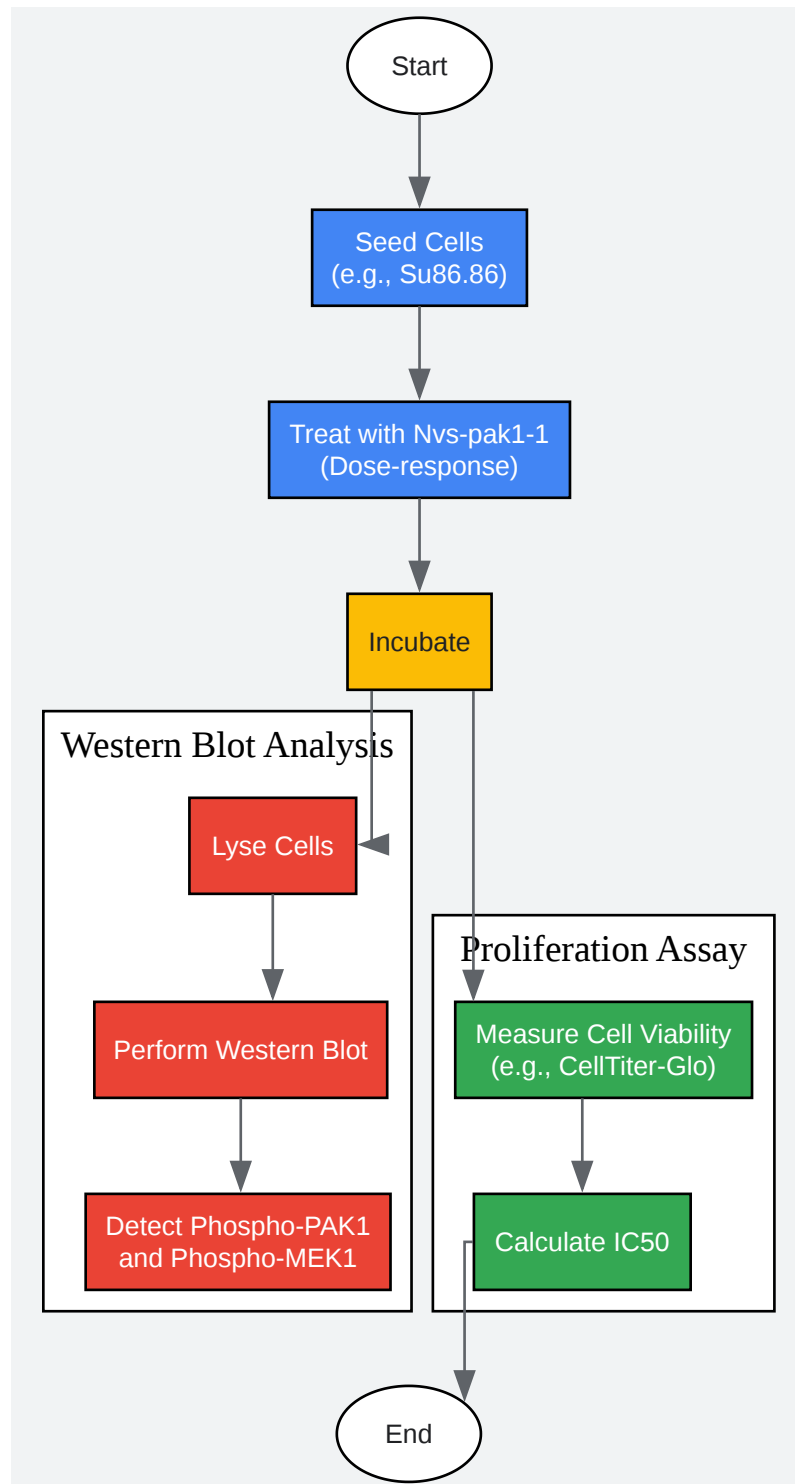
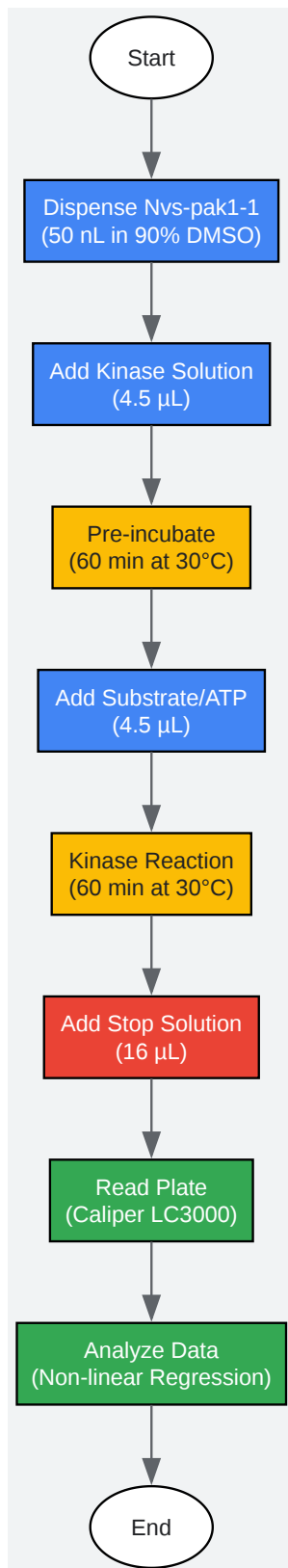
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PAK1 signaling pathway and the experimental workflows described above.



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Caption: Simplified PAK1 signaling pathway.



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